molecular formula C17H14N2O2 B14590497 (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 61466-45-3

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Katalognummer: B14590497
CAS-Nummer: 61466-45-3
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: QQIBRPLNHCLZEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is an organic compound with the molecular formula C17H14N2O2. This compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with 1-phenyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug discovery and development due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and pyrazole rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (2-Hydroxy-4-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-5-yl)methanone

Uniqueness

(2-Hydroxy-4-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and methyl groups at specific positions on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

61466-45-3

Molekularformel

C17H14N2O2

Molekulargewicht

278.30 g/mol

IUPAC-Name

(2-hydroxy-4-methylphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C17H14N2O2/c1-12-7-8-15(16(20)9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3

InChI-Schlüssel

QQIBRPLNHCLZEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.